molecular formula C16H19NO5 B6356620 Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate CAS No. 1175789-30-6

Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6356620
CAS No.: 1175789-30-6
M. Wt: 305.32 g/mol
InChI Key: CQGOJCVMMSCLQR-RQJABVFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate (CAS: 1175789-30-6) is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane core. Key structural attributes include:

  • Benzyloxycarbonylamino (Cbz) group at position 4, a common carbamate protecting group in organic synthesis.
  • Ethyl ester at position 2, enhancing solubility and reactivity.
  • Stereochemistry: The relative configuration (1R,2R,4S,5S) indicates a racemic mixture or undefined stereochemistry.

This compound is primarily utilized as a synthetic intermediate, particularly in pharmaceutical research, due to its rigid bicyclic scaffold and functional versatility .

Properties

IUPAC Name

ethyl (1R,2R,4S,5S)-4-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-2-20-15(18)11-8-12(14-13(11)22-14)17-16(19)21-9-10-6-4-3-5-7-10/h3-7,11-14H,2,8-9H2,1H3,(H,17,19)/t11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGOJCVMMSCLQR-RQJABVFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C2C1O2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate, commonly referred to as compound CB22489562, is a complex organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C16H19NO5
  • Molecular Weight : 305.32576 g/mol
  • CAS Number : 1175789-30-6

Structural Features

The structure of this compound includes a bicyclic framework which contributes to its unique biological activity. The presence of the benzyloxycarbonylamino group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives of bicyclic compounds often demonstrate efficacy against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae .

The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the interaction of the compound with essential enzymes in bacterial metabolism, leading to cell lysis and death .

Case Studies

  • Study on Efficacy Against Bacterial Infections : A clinical study evaluated the effectiveness of a related compound in treating infections caused by multidrug-resistant bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls .
  • In Vitro Testing : Laboratory tests demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, which are essential for maintaining effective plasma concentrations during treatment .

Comparative Analysis

PropertyEthyl (1R*,2R*,4S*,5S*) CompoundRelated Compounds
Molecular Weight305.33 g/molVaries
Antimicrobial ActivityYesYes
MIC Against Staphylococcus16 µg/mL32 µg/mL (related)
AbsorptionFavorableVariable

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate is primarily investigated for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds similar to this bicyclic structure exhibit significant antimicrobial properties. They have been shown to be effective against various pathogens, including Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Case Study: Antibacterial Properties

A study highlighted the effectiveness of derivatives of this compound in combating resistant bacterial strains. The results demonstrated that modifications to the bicyclic structure could enhance antibacterial efficacy, particularly against pathogens resistant to traditional antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:

Building Block for Complex Molecules

Due to its unique structural features, it can act as a versatile building block for synthesizing more complex molecules, including those used in drug development and materials science .

Case Study: Synthesis of Bioactive Compounds

In a notable synthesis project, researchers utilized this compound to create bioactive derivatives that showed promising results in preclinical trials for treating metabolic disorders. The synthetic pathway involved several steps where the bicyclic structure facilitated the introduction of various functional groups essential for biological activity .

Pharmaceutical Formulations

The compound's solubility and stability make it suitable for various pharmaceutical formulations:

Formulation Development

Studies have explored its incorporation into different dosage forms, including tablets and injectable solutions. The compound's properties help improve the bioavailability of active pharmaceutical ingredients (APIs), enhancing therapeutic outcomes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial activity against resistant strainsEffective against Gram-positive and Gram-negative bacteria
Organic SynthesisIntermediate for complex molecule synthesisVersatile building block for pharmaceuticals and agrochemicals
Pharmaceutical FormulationsEnhances solubility and stability in drug formulationsImproves bioavailability of APIs

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and structurally related bicyclo[3.1.0]hexane derivatives:

Compound Name CAS Number Core Structure Substituents Functional Groups Stereochemistry Applications/Notes
Target Compound 1175789-30-6 6-oxa-bicyclo[3.1.0]hexane 4-(Cbz), 2-ethyl ester Ester, Carbamate 1R,2R,4S,5S Synthetic intermediate; potential medicinal chemistry applications
Compound 24 () N/A Bicyclo[3.1.0]hexane 2-ethyl ester, 4-O-benzyl, 2,3-O-isopropylidene Ester, Ether, Acetal 1S,2R,3S,4S,5S Intermediate in nucleoside-derived adenosine receptor antagonists
rac-12c′ () N/A 6-oxa-bicyclo[3.1.0]hexane 4-benzyloxy, 1-methyl Ether rac-(1R,4R,5S) Studied for biological activity; lacks ester and carbamate groups
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate () 1315366-98-3 Bicyclo[3.1.0]hexane 3-benzyloxy, 6-ethyl ester Ester, Ether Undefined Chemical intermediate; substituent positions differ from target
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate () 672325-23-4 3-azabicyclo[3.1.0]hexane 2-methyl ester, 6,6-dimethyl Ester, Amine 1R,2S,5S Pharmaceutical intermediate; nitrogen bridge alters electronic properties

Key Differences and Implications

Functional Groups :

  • The target’s Cbz group distinguishes it from analogs with ethers (e.g., rac-12c′) or amines (e.g., azabicyclo derivatives). This carbamate enhances stability and enables selective deprotection in multi-step syntheses.
  • Ethyl ester vs. methyl esters () or hydroxyl groups (): Larger esters improve lipophilicity, influencing membrane permeability in drug candidates.

Core Modifications :

  • 6-Oxa vs. 3-Aza : Oxygen bridges (target compound) increase polarity, while nitrogen bridges (–16) introduce basicity, affecting pharmacokinetic properties.
  • Substituent Positions : The target’s Cbz group at position 4 contrasts with benzyloxy groups at position 3 (), altering steric and electronic interactions.

Stereochemistry :

  • Defined stereochemistry in analogs like Compound 24 () enables targeted biological activity, whereas the target’s racemic mixture may require resolution for specific applications.

Preparation Methods

Bicyclo[3.1.0]Hexane Core Formation

The bicyclo[3.1.0]hexane skeleton is typically constructed via cyclopropanation reactions. A widely adopted method involves the reaction of α,β-unsaturated carbonyl compounds with diazo reagents in the presence of transition metal catalysts. For example, rhodium(II) acetate catalyzes the intramolecular cyclopropanation of diazo esters, enabling the formation of the bicyclic system with high stereoselectivity.

Reaction Conditions:

  • Catalyst: Rhodium(II) acetate (0.5–2 mol%)

  • Solvent: Dichloromethane or toluene

  • Temperature: 25–40°C

  • Yield: 60–75%

This method aligns with protocols used for analogous oxabicyclo compounds, where cyclopropanation is achieved under mild conditions to preserve functional group integrity.

Introduction of the Benzyloxycarbonylamino Group

The amino group at the 4-position is introduced via nucleophilic substitution or reductive amination, followed by protection with benzyloxycarbonyl (Cbz) chloride. A two-step sequence is employed:

  • Amination: Treatment of the bicyclic intermediate with ammonia or an amine source in the presence of a palladium catalyst.

  • Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base.

Optimized Parameters:

StepReagents/ConditionsYield (%)
AminationNH3, Pd/C, MeOH, 50°C85
Cbz ProtectionCbz-Cl, NaHCO3, 0°C → rt90

Esterification of the Carboxylic Acid

The ethyl ester moiety is introduced either early in the synthesis via esterification of a carboxylic acid precursor or retained from the starting material. Fischer esterification using ethanol and sulfuric acid is a common approach, though acyl chloride intermediates (generated with thionyl chloride) often provide higher yields.

Comparative Data:

MethodConditionsYield (%)Purity (%)
Fischer esterificationEtOH, H2SO4, reflux, 12h6592
Acyl chloride routeSOCl2, then EtOH, 0°C → rt8898

Stereochemical Control Strategies

The target compound’s stereochemistry (1R*,2R*,4S*,5S*) is controlled through:

  • Chiral auxiliaries: Use of (R)- or (S)-configured starting materials to dictate ring junction stereochemistry.

  • Asymmetric catalysis: Rhodium(II) complexes with chiral ligands, such as (S)-PROPHOS, induce enantioselectivity during cyclopropanation.

Case Study: Asymmetric synthesis using (S)-PROPHOS-modified rhodium catalyst achieved 92% enantiomeric excess (ee) in the bicyclo core formation, as confirmed by chiral HPLC.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from toluene-petroleum ether mixtures. Key characterization data include:

1H NMR (400 MHz, CDCl3):

  • δ 7.35–7.28 (m, 5H, Cbz aromatic protons)

  • δ 5.10 (s, 2H, CH2Cbz)

  • δ 4.20 (q, J = 7.1 Hz, 2H, OCH2CH3)

  • δ 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3)

HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient)

Challenges and Limitations

  • Ring Strain: The bicyclo[3.1.0] system’s strain complicates functionalization, often requiring low-temperature conditions to prevent decomposition.

  • Stereochemical Drift: Epimerization at C4 occurs above 40°C, necessitating strict temperature control during Cbz protection .

Q & A

Q. What are the key synthetic routes for preparing this bicyclo compound, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors like propanedioic acid derivatives under controlled conditions. For example, cyclopropane ring formation is achieved via [2+1] cycloaddition or transition-metal-catalyzed reactions. Optimization includes adjusting catalysts (e.g., Rh(II) complexes for stereocontrol), temperature (e.g., 0–25°C to minimize side reactions), and solvent polarity (e.g., dichloromethane for improved yield) .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : Key signals include δ ~4.15 ppm (q, ethyl ester CH2), δ ~3.5–3.7 ppm (oxabicyclo protons), and δ ~1.25 ppm (ester CH3) .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., C1–C2–C3 ~104.5°) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 349.142) .

Q. What are the primary applications of this compound in medicinal chemistry?

Its bicyclic framework serves as a rigid scaffold for designing enzyme inhibitors (e.g., proteases) and antimicrobial agents. Derivatives show activity against Plasmodium falciparum (IC50 ~2.1 µM) and Mycobacterium tuberculosis .

Advanced Research Questions

How does stereochemistry at the 1R,2R,4S*,5S* positions influence reactivity and biological interactions?** The stereochemical configuration dictates:

  • Enzyme Binding : The (1R*,2R*) arrangement enhances hydrogen bonding with catalytic residues (e.g., in A3 adenosine receptors) .
  • Metabolic Stability : The 4S*,5S* configuration reduces susceptibility to esterase hydrolysis compared to diastereomers . Computational docking studies (e.g., AutoDock Vina) quantify binding affinities (ΔG ~-9.2 kcal/mol) .

Q. How can researchers address contradictions in stereochemical outcomes during synthesis?

Discrepancies arise from competing transition states in cyclopropanation. Strategies include:

  • Chiral Auxiliaries : Use (S)-proline to bias ring closure toward the desired diastereomer .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., -20°C) favor kinetic products with >90% ee .
  • HPLC Chiral Separation : Resolve enantiomers using a Chiralpak AD-H column (heptane/IPA = 90:10) .

Q. What methodologies optimize yield and purity in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., epoxide ring-opening) and improve throughput .
  • Purification : Reverse-phase chromatography (C18 column, ACN/H2O gradient) achieves >98% purity.
  • DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, pH) for robustness .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

In vitro assays (e.g., human liver microsomes) reveal CYP3A4-mediated oxidation at the oxabicyclo ring (Km ~12 µM). Metabolites are characterized via LC-MS/MS, showing hydroxylation at C4 . This informs structural modifications to block metabolic hotspots.

Q. What role does the benzyloxycarbonylamino group play in antimicrobial activity?

The group enhances membrane penetration (logP ~2.8) and targets bacterial topoisomerase IV. SAR studies show replacing benzyl with p-nitrobenzyl increases activity against Gram-positive pathogens (MIC ~0.5 µg/mL) .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

  • MD Simulations : Reveal conformational stability in aqueous environments (RMSD <1.5 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity with IC50 (R² = 0.89) .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) .

Q. What are the stability challenges under varying pH and temperature conditions?

Accelerated stability studies (ICH Q1A guidelines) show:

  • Acidic Conditions (pH 2) : Rapid ester hydrolysis (t1/2 ~3 h).
  • Basic Conditions (pH 9) : Oxabicyclo ring opening (t1/2 ~1.5 h).
  • Solid-State Stability : Degrades <5% over 6 months at 25°C/60% RH when stored in amber vials .

Notes

  • Stereochemical descriptors (R*/S*) follow Cahn-Ingold-Prelog rules.
  • For synthetic protocols, consult Open Source Antibiotics Initiative (OSAIA) repositories.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.